6-Chlorobenzofuran
Overview
Description
6-Chlorobenzofuran is a chemical compound that is part of the benzofuran family, which are heterocyclic compounds containing a fused benzene and furan ring system. While the provided papers do not directly discuss 6-Chlorobenzofuran, they do provide insights into various derivatives and reactions involving chlorinated benzofurans, which can be informative for understanding the chemistry of 6-Chlorobenzofuran.
Synthesis Analysis
The synthesis of chlorinated benzofuran derivatives is demonstrated in several studies. For instance, the coupling reaction of 5-chloro-1,3,3-methylenindoline with 6-formyl-2,3-dimethoxy benzoic acid under solvent-free microwave irradiation resulted in a chlorinated isobenzofuran derivative with high yield . Another study achieved the synthesis of trans-6-(4-chlorobenzoyl)-7-(aryl)-1,3-dimethyl-6,7-dihydrofuro[3,2-d]pyrimidine-2,4-diones using choline hydroxide as a catalyst in water . These methods highlight the potential for green chemistry approaches in the synthesis of chlorinated benzofuran compounds.
Molecular Structure Analysis
The molecular structure of chlorinated benzofuran derivatives can be complex, as seen in the crystal structure analysis of a chlorinated isobenzofuran derivative, which revealed the presence of short intermolecular interactions and π-π stacking in the crystal structure . Such analyses are crucial for understanding the physical properties and reactivity of these compounds.
Chemical Reactions Analysis
Chlorinated benzofurans can undergo various chemical reactions. For example, 7-Chloro-4,6-dinitrobenzofurazan 1-oxide was found to be a powerful electrophile, reacting with aromatic amines to give arylamino-benzofurazan oxides . Additionally, the generation of 6,7-dehydrobenzofuran (benzofuranyne) and its subsequent Diels-Alder reactions with substituted furans demonstrated the reactivity of such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated benzofurans are influenced by their molecular structure. For instance, the presence of chloro and nitro groups can significantly affect the electron distribution within the molecule, as seen in the study of 7-chloro-4,6-dinitro-benzofuroxans . The synthesis and characterization of these compounds, including their IR, NMR, and elemental analysis, provide valuable information about their properties .
Scientific Research Applications
Antitumorigenic Activities
6-Chlorobenzofuran derivatives have shown promising antitumorigenic activities. For instance, 6-methyl-1,3,8-trichlorodibenzofuran (6-MCDF) significantly inhibited mammary tumor growth in rat models without causing significant changes in liver/body weight ratios or liver morphology. This points towards a potential new class of indirect-acting antiestrogens for treating mammary cancer (McDougal, Wilson, & Safe, 1997).
Spectroscopic Analysis and Environmental Concerns
Research on 2,6-dichlorobenzamide, a degradation product of 2,6-dichlorobenzonitrile, highlighted its potential for causing groundwater pollution. Studies involving FT-IR and FT-Raman spectroscopy provided insights into the molecular structure and potential environmental impact of such compounds (Tao et al., 2016).
Estrogenic and Antiestrogenic Properties
6-Methyl-1,3,8-trichlorodibenzofuran (MCDF) has been studied for its antiestrogenic properties in human and rodent cancer cell lines. It inhibits estrogen-induced proliferation and secretion of proteins, suggesting a role in Ah receptor-mediated signaling pathways (Zacharewski et al., 1992).
Antimicrobial Properties
Research on monosaccharide derivatives, including 6-O-(3-chlorobenzoyl) derivatives, revealed potential antimicrobial properties. These compounds showed promising results as antimicrobial agents, indicating their application in combating microbial infections (Yasmin et al., 2021).
Dioxin Formation Mechanisms
Studies on the oxidative thermal degradation of 2-chlorophenol identified products like 4,6-dichlorodibenzofuran, providing insight into the mechanisms of dioxin formation. This is crucial for understanding and mitigating environmental pollution (Evans & Dellinger, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-chloro-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBDOWJPNZYBSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591226 | |
Record name | 6-Chloro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorobenzofuran | |
CAS RN |
151619-12-4 | |
Record name | 6-Chloro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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